molecular formula C20H26N4 B2467805 N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900288-17-7

N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2467805
CAS RN: 900288-17-7
M. Wt: 322.456
InChI Key: KRYBBPISGMTWEK-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrazolopyrimidine derivatives, and its structure has been shown to exhibit interesting biological properties.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine and related compounds have been studied extensively for their synthesis methodologies and potential applications in medicinal chemistry. These compounds are part of a broader class of pyrazolo[1,5-a]pyrimidines, known for their diverse biological activities.

  • Enaminones as Building Blocks : Enaminones have been utilized for synthesizing N-arylpyrazole-containing compounds, showcasing their application in generating substituted pyridine derivatives with potential antitumor and antimicrobial activities. This research demonstrates the versatility of pyrazolo[1,5-a]pyrimidines in drug development, including compounds with similar structures to this compound (S. Riyadh, 2011).

  • Phosphodiesterase Inhibition : Pyrazolo[3,4-d]pyrimidones, closely related to the queried compound, have shown significant inhibitory activity against cyclic GMP-specific (type V) phosphodiesterase, highlighting their potential in treating hypertension and other conditions. This underscores the therapeutic potential of structurally similar pyrazolo[1,5-a]pyrimidines in cardiovascular diseases (B. Dumaitre & N. Dodic, 1996).

  • Neurodegenerative and Neuropsychiatric Diseases : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, showcasing structural similarities, were identified as inhibitors of phosphodiesterase 1 (PDE1). These compounds, including ITI-214, are in clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders, demonstrating the potential of pyrazolo[1,5-a]pyrimidines in addressing cognitive impairments (Peng Li et al., 2016).

Advanced Material and Chemical Synthesis

Pyrazolo[1,5-a]pyrimidines, including this compound, are also significant in the synthesis of advanced materials and as intermediates in chemical reactions:

  • Regioselective Synthesis : Studies on regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides reveal the compound's utility in creating highly selective and functionalized molecules, beneficial for developing novel materials and chemicals with specific properties (Miha Drev et al., 2014).

  • Fluorophores Preparation : 3-Formylpyrazolo[1,5-a]pyrimidines serve as key intermediates for preparing functional fluorophores, indicating the role of pyrazolo[1,5-a]pyrimidines in the development of new fluorescent compounds. This application is essential for bioimaging and sensing technologies, where specific fluorescence properties are required (Juan C Castillo et al., 2018).

Mechanism of Action

Target of Action

N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, as a pyrimidine derivative, exerts its action by inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can disrupt the normal functioning of these proteins, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine affects various biochemical pathways. Protein kinases play a key role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these enzymes can have downstream effects on these processes.

Pharmacokinetics

It is known that pyrimidine derivatives, in general, have good physicochemical properties and biological characteristics .

Result of Action

The result of the action of N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is the disruption of normal cellular processes. By inhibiting protein kinases, this compound can affect cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, depending on the specific proteins that are affected.

Biochemical Analysis

Biochemical Properties

N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with kinase enzymes, where this compound acts as an inhibitor, modulating the phosphorylation processes essential for cell signaling and regulation . Additionally, this compound has been shown to bind to specific receptor proteins, altering their conformation and affecting downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical pathways and its relevance in therapeutic research.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes and promoting cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux . These cellular effects underscore the compound’s potential as an anticancer agent and its broader impact on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of target enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream substrates and disrupting signaling cascades . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure . These molecular interactions provide a comprehensive understanding of how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to this compound results in immediate inhibition of target enzymes and rapid induction of cellular responses . Long-term studies have shown sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies among different animal models, emphasizing the importance of dose optimization in therapeutic applications . These findings provide valuable insights into the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways highlights its potential for modulating metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

properties

IUPAC Name

N-butan-2-yl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-5-10-17-13-18(21-14(3)6-2)24-20(22-17)19(15(4)23-24)16-11-8-7-9-12-16/h7-9,11-14,21H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYBBPISGMTWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC(C)CC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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